molecular formula C7H10N2O2 B096141 Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19179-12-5

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B096141
CAS RN: 19179-12-5
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. The compound features a bicyclic structure consisting of a pyrrolopyrazine core with additional functional groups that can be modified to alter its properties and reactivity .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through different methods. One approach involves the hydrolysis of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate in the presence of silica gel, which affords the perhydro derivative of pyrrolo[1,2-a]pyrazine-1,4-dione. This method demonstrates the possibility of ring-enlargement of N-(2H-azirin-3-yl)-L-prolinates to obtain the desired structure . Another synthesis route is the three-component coupling reaction followed by intramolecular 1,3-dipolar cycloaddition, which yields hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines with high diastereoselectivities .

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazine and its N-protonated form has been studied using ab initio calculations. These studies provide insights into the electronic structure and potential reactivity of the compound. The bicyclic system of pyrrolopyrazine is shown to undergo inter- and intramolecular 1,3-dipolar cycloadditions, indicating a level of reactivity that could be harnessed in synthetic applications .

Chemical Reactions Analysis

The reactivity of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives is diverse. For instance, the imino moiety of 3,4-dihydropyrrolo[1,2-a]pyrazine does not react with dienes but is capable of undergoing 1,3-dipolar cycloadditions with azomethine ylides, forming new bicyclic systems . Additionally, the reaction of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine leads to the formation of various heterocyclic compounds, including pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives are influenced by their substituents and the overall molecular structure. For example, the tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a related compound, exhibit strong blue fluorescence and high quantum yields of fluorescence, which are indicative of their potential as fluorophores in optical applications . The placement of electron-withdrawing or electron-donating groups can significantly affect the optical properties of these compounds .

Scientific Research Applications

  • Marine Natural Compounds : It is found as a bromophenol C-N coupled with diketopiperazine in marine red alga Symphyocladia latiuscula, suggesting its significance in marine biochemistry and potential pharmacological applications (Xu et al., 2012).

  • Algicidal Activity : Bacillus sp. Lzh-5 produces hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with significant algicidal properties against Microcystis aeruginosa. It's a promising natural agent for controlling harmful algal blooms in aquatic environments (Li et al., 2014).

  • Cytotoxic Activity : A derivative compound, 3-a[(4-hydroxybenzyl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, derived from the actinobacterium Streptomyces sp. shows cytotoxic activity against the sea urchin embryos, indicating potential therapeutic applications (Sobolevskaya et al., 2008).

  • Antibiofilm Effects : A compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) extracted from Nocardiopsis sp. exhibits strong antibiofilm properties against Gram-negative bacteria, indicating its potential in treating urinary tract infections and other biofilm-related conditions (Rajivgandhi et al., 2018).

  • Anti-Cancer Properties : In a study, the compound was identified as effective against MCF-7 breast cancer cells, suggesting a potential role in developing cancer therapeutics (Rajivgandhi et al., 2020).

properties

IUPAC Name

2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

19179-12-5
Record name Cyclo(glycylprolyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name octahydropyrrolo[1,2-a]piperazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
Z Li, S Lin, X Liu, J Tan, J Pan, H Yang - Applied microbiology and …, 2014 - Springer
Cyanobacterial blooms have become a serious problem in Lake Taihu during the last 20 years, and Microcystis aeruginosa and Synechococcus sp. are the two dominant species in …
Number of citations: 62 link.springer.com
GS Kiran, S Priyadharsini, A Sajayan, A Ravindran… - RSC …, 2018 - pubs.rsc.org
Sponge associated bacteria are a rich source of bioactive secondary metabolites. This study aims to isolate bacteria producing antimicrobial agents from a marine sponge, Callyspongia …
Number of citations: 82 pubs.rsc.org
S Ma, H Zhao, S Liu, C Tian, M Gao… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Weeds are one of the critical factors that negatively affect crop yield and quality. Microbial herbicides are one of research hotspots for novel herbicides owing to their …
Number of citations: 3 onlinelibrary.wiley.com
VK Singh, A Mishra, B Jha - Frontiers in microbiology, 2019 - frontiersin.org
Bacterial cell-to-cell communication promotes biofilm formation and can potentially lead to multidrug resistance development. Quorum sensing inhibition (QSI) is an effective and widely …
Number of citations: 33 www.frontiersin.org
J Wagger, U Grošelj, A Meden, J Svete, B Stanovnik - Tetrahedron, 2008 - Elsevier
A series of racemic and enantiopure (S,Z)-3-[(1H-indol-3-yl)methylidene]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (cyclic Pro–ΔTrp) dipeptide analogues were prepared. Racemic …
Number of citations: 48 www.sciencedirect.com
D Miranda-Sánchez, CH Escalante, D Andrade-Pavón… - Molecules, 2023 - mdpi.com
As a new approach, pyrrolo[1,2-a]pyrazines were synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. The enaminones …
Number of citations: 6 www.mdpi.com
A Aleiou - 2017 - dc.uwm.edu
Anticancer drug synthesis is a lengthy and expensive process with a numerous number of steps. Currently, most synthetic procedures for these drugs are hugely expensive and low …
Number of citations: 0 dc.uwm.edu
Z Li, M Geng, H Yang - Applied microbiology and biotechnology, 2015 - Springer
A freshwater algicidal bacterial strain, Lzh-5, isolated from Lake Taihu, with strong algicidal activity against Microcystis aeruginosa, was identified as Bacillus sp. based on its phenotypic …
Number of citations: 63 link.springer.com
THT Trinh, SL Wang, VB Nguyen, TQ Phan, MD Doan… - Agronomy, 2022 - mdpi.com
Among various organic wastes, shrimp shell powder (SSP) was the most suitable carbon/nitrogen source for producing antinematode compounds (ANCs) via Bacillus veleznesis RB.…
Number of citations: 5 www.mdpi.com
MY Putra, F Karim - AIP Conference Proceedings, 2020 - pubs.aip.org
This study aimed to isolate the active compounds from the extract of Fusarium sp. for antibacterial and antioxidant activities. The extract and isolated compounds from The Fungus of …
Number of citations: 7 pubs.aip.org

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